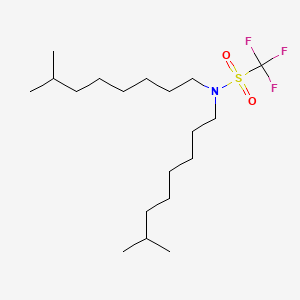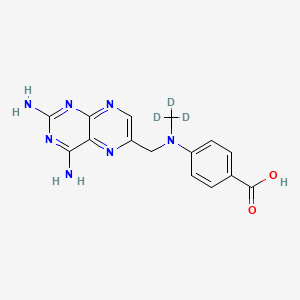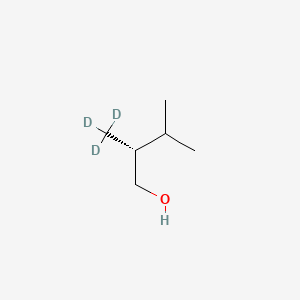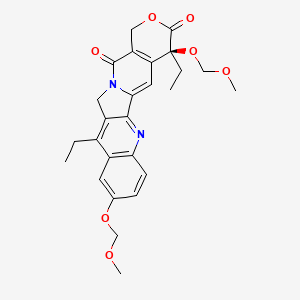
Desfuroyl Ceftiofur S-Acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desfuroyl Ceftiofur S-Acetamide is a metabolite of ceftiofur, a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. The compound is often used as a reference standard in pharmaceutical research and quality control .
Aplicaciones Científicas De Investigación
Desfuroyl Ceftiofur S-Acetamide has several scientific research applications:
Mecanismo De Acción
Target of Action
Desfuroyl Ceftiofur S-Acetamide, a metabolite of Ceftiofur , primarily targets bacterial cell walls . It is particularly effective against both Gram-positive and Gram-negative bacteria .
Mode of Action
The compound exerts its antibacterial action by inhibiting bacterial cell wall synthesis . This disruption in the cell wall structure leads to bacterial cell death, making Desfuroyl Ceftiofur S-Acetamide a bactericidal agent .
Biochemical Pathways
Upon administration, Ceftiofur is rapidly absorbed and metabolized into Desfuroyl Ceftiofur . This metabolite retains the antibacterial activity of the parent compound .
Pharmacokinetics
Desfuroyl Ceftiofur S-Acetamide exhibits favorable pharmacokinetic properties. In a study conducted on Asian elephants, the mean maximum plasma concentration of Desfuroyl Ceftiofur S-Acetamide was 1.36 ± 0.74 μg/mL, detected at 47.18 ± 31.30 hours . The mean residence time from time 0 to infinity was 158.2 ± 90.2 hours, and the terminal elimination half-life associated with the slope of the terminal phase had a harmonic mean ± pseudo-SD of 83.36 ± 30.01 hours . These properties suggest that the compound has a long duration of action and good bioavailability.
Result of Action
The primary result of Desfuroyl Ceftiofur S-Acetamide’s action is the death of bacterial cells due to the disruption of their cell wall synthesis . This leads to a reduction in bacterial infections, making the compound effective for the treatment of various bacterial diseases .
Action Environment
The action of Desfuroyl Ceftiofur S-Acetamide can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Furthermore, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or compounds that could potentially interact with it.
Análisis Bioquímico
Biochemical Properties
Desfuroyl Ceftiofur S-Acetamide interacts with various enzymes, proteins, and other biomolecules. It is known to cleave ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable Desfuroyl Ceftiofur S-Acetamide derivative .
Cellular Effects
Desfuroyl Ceftiofur S-Acetamide has been shown to have bactericidal activity, meaning it kills bacteria by disrupting the bacterial cell wall . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Desfuroyl Ceftiofur S-Acetamide involves the cleavage of ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable Desfuroyl Ceftiofur S-Acetamide derivative . This process involves binding interactions with biomolecules and changes in gene expression.
Dosage Effects in Animal Models
The effects of Desfuroyl Ceftiofur S-Acetamide vary with different dosages in animal models . For instance, in healthy beagle dogs, it was administered at 2.2 mg/kg intravenously or subcutaneously
Metabolic Pathways
Desfuroyl Ceftiofur S-Acetamide is involved in metabolic pathways that include interactions with enzymes or cofactors . It is rapidly metabolized by loss of the furoic acid moiety to produce the central active residue, desfuroylceftiofur (DFC) . This metabolite has been shown to rapidly conjugate with cysteine and glutathione, to dimerize to a disulfide dimer, and to bind to proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desfuroyl Ceftiofur S-Acetamide is typically synthesized through the cleavage of ceftiofur. The process involves breaking the thioester and disulfide bonds in ceftiofur to yield desfuroylceftiofur, which is then stabilized to form desfuroylceftiofur acetamide using iodoacetamide .
Industrial Production Methods
In industrial settings, the production of Desfuroyl Ceftiofur S-Acetamide involves large-scale synthesis using similar methods. The process includes the use of solid-phase extraction and liquid chromatography to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Desfuroyl Ceftiofur S-Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: It can be reduced to yield simpler compounds.
Substitution: The compound can undergo substitution reactions, particularly involving its thioester and disulfide bonds
Common Reagents and Conditions
Common reagents used in these reactions include iodoacetamide for stabilization and dithioerythritol for cleavage of disulfide bonds. The reactions typically occur under controlled pH and temperature conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various metabolites of ceftiofur, which are often used as markers in pharmaceutical research .
Comparación Con Compuestos Similares
Similar Compounds
Ceftiofur: The parent compound from which Desfuroyl Ceftiofur S-Acetamide is derived.
Desfuroyl Ceftiofur Cysteine Disulfide: Another metabolite of ceftiofur with similar properties.
Cefodizime: A related cephalosporin antibiotic with a similar mechanism of action.
Uniqueness
Desfuroyl Ceftiofur S-Acetamide is unique due to its specific role as a metabolite of ceftiofur, making it a valuable marker in pharmaceutical research and quality control. Its stability and reactivity also make it suitable for various analytical applications .
Propiedades
Número CAS |
120882-25-9 |
|---|---|
Fórmula molecular |
C16H18N6O6S3 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9+/t10-,14-/m1/s1 |
Clave InChI |
PLZQZSMSRGAYQG-MVTUETPCSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |
Sinónimos |
(6R,7R)-3-[[(2-Amino-2-oxoethyl)thio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)






![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)


![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)
